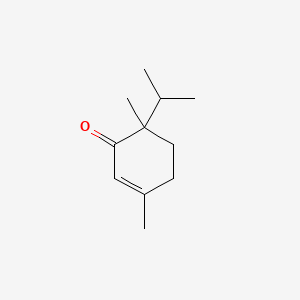
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,6-dimethyl-1-heptene with a suitable oxidizing agent can yield the desired cyclohexenone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the cyclization and oxidation reactions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexenones.
Scientific Research Applications
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to modulate enzyme activity or interact with cellular receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the isopropyl group.
6-Isopropyl-2-cyclohexen-1-one: Similar structure but lacks the methyl groups.
Uniqueness
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is unique due to the presence of both methyl and isopropyl groups on the cyclohexene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
54410-58-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3,6-dimethyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
BBWORFHCQMXICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


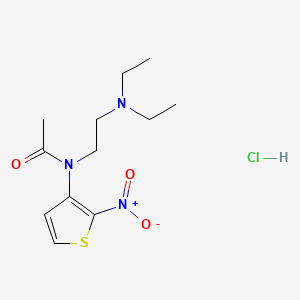
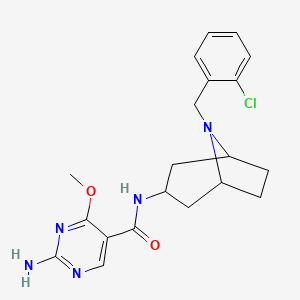
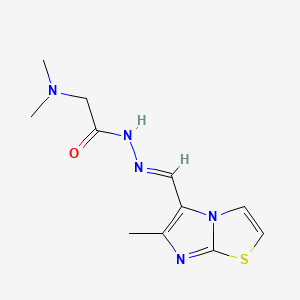


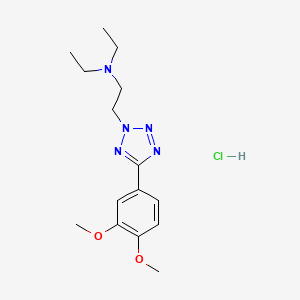


![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

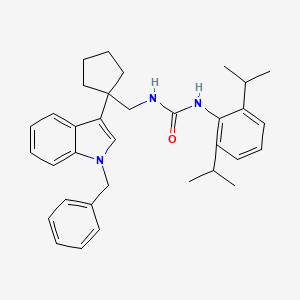

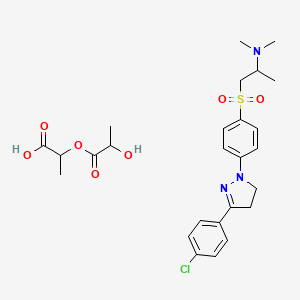
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
